

N-piperidine Ibrutinib hydrochloride efficacy ibrutinib-resistant BTK C481S mutation

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Compound Focus: N-piperidine Ibrutinib hydrochloride

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Comparison of BTK Inhibitors Against C481S Mutation

| Inhibitor Name | Type / Generation | Binding Mode | Reported IC50 against BTK C481S | Development Stage / Notes |
|--|-------------------------------|-------------------------|---------------------------------|--|
| N-piperidine Ibrutinib hydrochloride [1] | Reversible Derivative | Reversible Covalent | 30.7 nM [1] | Research use only; used as a PROTAC ligand [1] |
| Ibrutinib [2] | 1st Generation | Irreversible Covalent | ~1,000 nM (1 µM) [2] | Clinically approved; susceptible to C481S resistance [2] [3] [4] |
| Rilzabrutinib [2] | Reversible Covalent | Reversible Covalent | 1.2 nM [2] | Phase 3 clinical trials for immune thrombocytopenia (ITP) [2] |
| Pirtobrutinib [5] | Non-Covalent / 2nd Generation | Reversible Non-Covalent | Not quantified in results | Clinically approved; designed to overcome C481S resistance [5] |
| Acalabrutinib [6] | 2nd Generation | Irreversible Covalent | Susceptible [6] | Clinically approved; also susceptible to C481S |

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|------------------|-------------------|-----------------------|---------------------------------|---|
| | | | | mutation [6] |
| Zanubrutinib [6] | 2nd Generation | Irreversible Covalent | Susceptible [6] | Clinically approved; also susceptible to C481S mutation [6] |

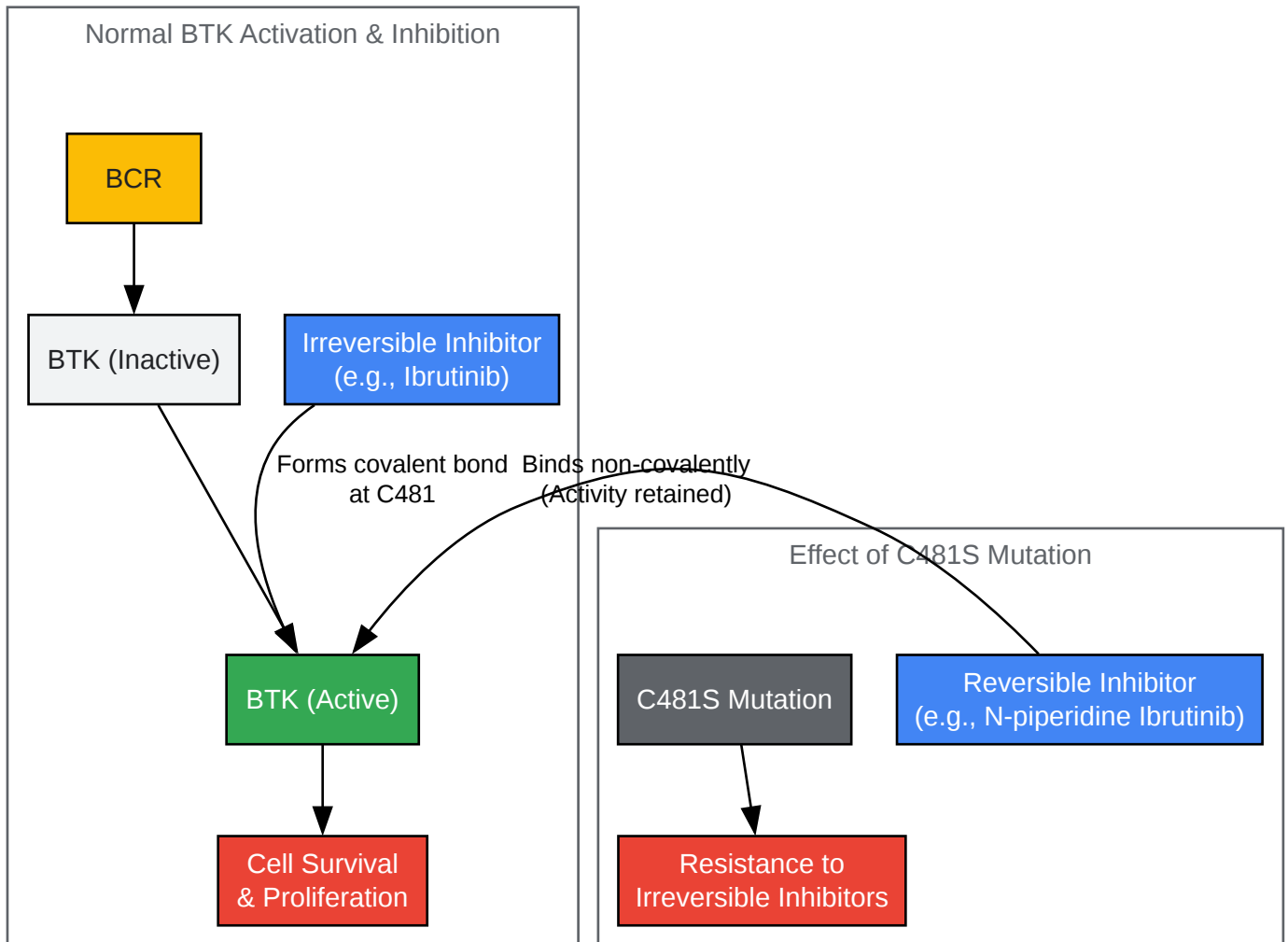
Experimental Data and Methodologies

The quantitative data in the table primarily comes from cell-based assays that measure a compound's half-maximal inhibitory concentration (IC50). A lower IC50 indicates higher potency.

- **For N-piperidine Ibrutinib hydrochloride:** The IC50 values of **51.0 nM for wild-type BTK** and **30.7 nM for the C481S mutant** were determined through enzymatic assays. This data suggests its inhibitory activity is retained and even slightly improved against the mutant form. Its primary application in current research is as a "BTK ligand" for synthesizing PROTAC molecules (PROteolysis TArgeting Chimeras), which are a class of drugs that degrade the target protein rather than just inhibit it [1].
- **For Rilzabrutinib:** The highly potent IC50 of **1.2 nM** was obtained from a **BTK C481S mutant cell model**, demonstrating its strong activity in a more biologically relevant system [2].
- **For Ibrutinib:** The significant drop in potency (IC50 increases to **1 µM**) in the C481S model highlights the mechanism of resistance. The mutation from cysteine to serine prevents the formation of a stable covalent bond, which is essential for ibrutinib's long-lasting inhibitory effect [2].

Mechanism of Action and Resistance

The following diagram illustrates the key mechanisms of BTK inhibition and how the C481S mutation causes resistance to irreversible inhibitors like Ibrutinib.



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The core mechanism of resistance lies in the **binding mode**:

- **Irreversible Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib):** These inhibitors are designed to form a permanent, covalent bond with the cysteine residue at position 481 (C481) in BTK's active site. The **C481S mutation** replaces cysteine with serine. Serine cannot form this same covalent bond, drastically reducing the drug's binding affinity and leading to clinical resistance [2] [6].
- **Reversible Inhibitors (N-piperidine Ibrutinib, Rilzabrutinib, Pirtobrutinib):** These inhibitors do not rely on a covalent bond with C481. Instead, they bind to the BTK active site through strong, but reversible, non-covalent interactions (e.g., hydrogen bonds, hydrophobic forces). Since their binding is independent of the C481 residue, their inhibitory activity is largely unaffected by the C481S mutation [2] [1] [5].

Key Takeaways for Researchers

- **N-piperidine Ibrutinib hydrochloride** is primarily a tool for **PROTAC development**. Its high potency against C481S BTK makes it a valuable building block for creating degraders, a promising therapeutic modality beyond simple inhibition [1].
- The field is moving towards **reversible BTK inhibitors** (both covalent and non-covalent) like **Rilzabrutinib** and **Pirtobrutinib** to overcome the primary resistance mechanism seen with first-generation drugs [2] [5].
- Note that resistance can still develop against reversible inhibitors through mutations at other sites in the BTK gene, such as **T474 and L528** [5].

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To cite this document: Smolecule. [N-piperidine Ibrutinib hydrochloride efficacy ibrutinib-resistant BTK C481S mutation]. Smolecule, [2026]. [Online PDF]. Available at:

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